![molecular formula C13H17NOS2 B14873865 ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B14873865.png)
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone: is a complex organic compound characterized by its unique bicyclic structure and the presence of both a thiophene ring and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the azabicyclo structure.
Introduction of the methylthio group: This step often involves the use of methylthiolating agents under controlled conditions to ensure selective substitution.
Attachment of the thiophene ring: This is usually done through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies exploring its interactions with various biological targets, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism by which ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors in the nervous system, where the compound can modulate activity through binding interactions. The exact pathways involved are still under investigation, but they likely include modulation of neurotransmitter release or inhibition of specific enzymatic activities.
Comparison with Similar Compounds
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone: can be compared with other compounds that have similar structural features, such as:
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone: This compound has a phenyl group instead of a thiophene ring, which may alter its electronic properties and reactivity.
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(furan-2-yl)methanone: The presence of a furan ring instead of a thiophene ring can impact the compound’s stability and interactions with biological targets.
The uniqueness of This compound
Properties
Molecular Formula |
C13H17NOS2 |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C13H17NOS2/c1-16-11-7-9-4-5-10(8-11)14(9)13(15)12-3-2-6-17-12/h2-3,6,9-11H,4-5,7-8H2,1H3 |
InChI Key |
IBUUPYYTNXWCKG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


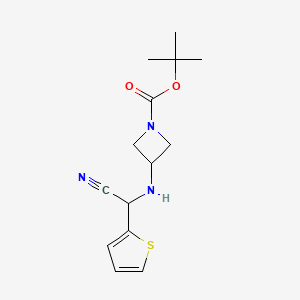
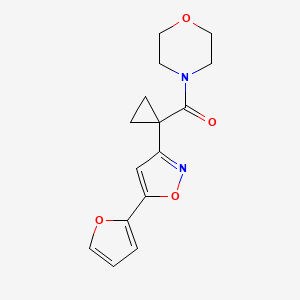
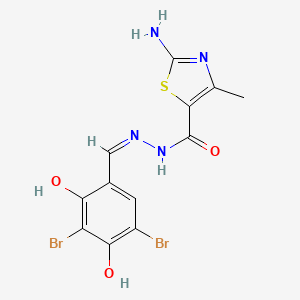
![methyl 2-(1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B14873808.png)
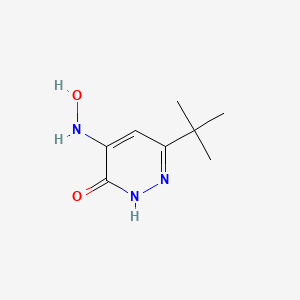
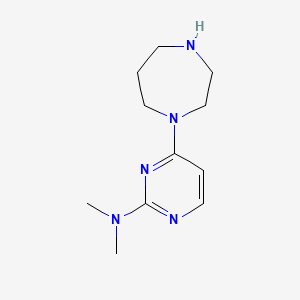
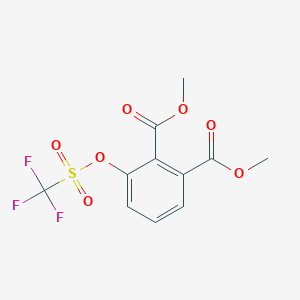
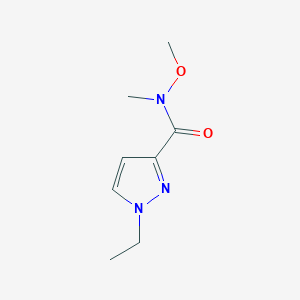
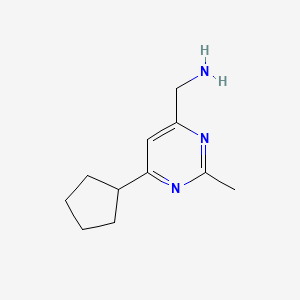
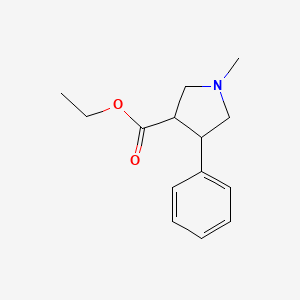
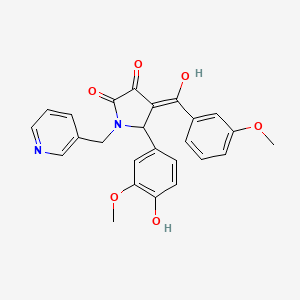
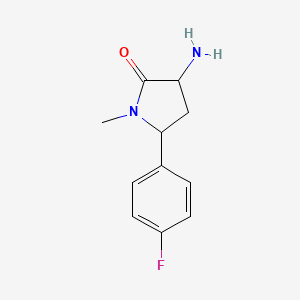
![diethyl 3-methyl-5-[(2E)-2-{1-[(4-nitrophenyl)amino]-1,3-dioxobutan-2-ylidene}hydrazinyl]thiophene-2,4-dicarboxylate](/img/structure/B14873863.png)

